molecular formula C21H19ClN2O2 B6547239 1-[(4-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946361-43-9

1-[(4-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547239
CAS No.: 946361-43-9
M. Wt: 366.8 g/mol
InChI Key: HDRKOVMPACEZDH-UHFFFAOYSA-N
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Description

Pyrazole derivatives, which may be structurally similar to the compound you’re asking about, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

A variety of synthesis methods and synthetic analogues have been reported over the years for pyrazole derivatives . For instance, catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of certain compounds .


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its specific structure and functional groups. Pyrazole derivatives, for example, have been used in various chemical reactions due to their versatile structure .

Future Directions

The future directions of research on a compound depend on its potential applications and the current state of knowledge about its properties and effects. Pyrazole derivatives, for example, continue to attract attention due to their interesting pharmacological properties .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-3-4-15(2)19(11-14)23-21(26)17-7-10-20(25)24(13-17)12-16-5-8-18(22)9-6-16/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRKOVMPACEZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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